3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
Description
This compound is a structurally complex molecule featuring a chromene (benzopyran) core, a piperidine ring, and a cyano-enoate ester moiety. The chromene group (7-methoxy-2-oxochromene) is a bicyclic system with a ketone and methoxy substituent, which may confer photochemical or metabolic stability. The 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate ester introduces electron-withdrawing (cyano) and electron-donating (dimethylamino) groups, which could influence electronic properties and solubility .
Properties
Molecular Formula |
C32H34N4O7 |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
3-[[1-(7-methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C32H34N4O7/c1-35(2)25-8-5-21(6-9-25)17-24(20-33)31(39)42-16-4-13-34-29(37)22-11-14-36(15-12-22)30(38)27-18-23-7-10-26(41-3)19-28(23)43-32(27)40/h5-10,17-19,22H,4,11-16H2,1-3H3,(H,34,37) |
InChI Key |
QDKDBMCYKUCRRV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OCCCNC(=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Methoxy-2-oxochromene-3-carbonyl-piperidine Intermediate
- Starting materials: 7-Methoxy-2-oxochromene-3-carboxylic acid or its activated derivative (e.g., acid chloride or anhydride) and piperidine-4-amine.
- Reaction: Amide bond formation via coupling of the chromene carboxyl group with the piperidine amine.
- Conditions: Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) in anhydrous solvents like dichloromethane or DMF under inert atmosphere.
- Purification: Column chromatography or recrystallization to isolate the amide intermediate.
Preparation of 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic Acid Derivative
- Synthesis: This substituted cinnamic acid derivative can be synthesized via Knoevenagel condensation of 4-(dimethylamino)benzaldehyde with cyanoacetic acid under basic catalysis (piperidine or ammonium acetate) in ethanol or similar solvents.
- Purification: Crystallization or recrystallization from suitable solvents.
Final Esterification to Form the Target Compound
- Reaction: The amino-propyl intermediate is esterified with the 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid.
- Method: Activation of the acid (e.g., as acid chloride or via carbodiimide coupling) followed by reaction with the hydroxyl group of the amino-propyl intermediate.
- Conditions: Mild base (triethylamine) and solvent such as dichloromethane or DMF under anhydrous conditions.
- Purification: Chromatographic techniques or recrystallization.
Representative Data Table: Synthetic Steps and Conditions
| Step | Reactants | Reagents/Conditions | Product Intermediate | Notes |
|---|---|---|---|---|
| 1 | 7-Methoxy-2-oxochromene-3-carboxylic acid + Piperidine-4-amine | DCC/DMAP, DCM, 0°C to RT, inert atmosphere | 7-Methoxy-2-oxochromene-3-carbonyl-piperidine | Amide bond formation |
| 2 | Intermediate (Step 1) + 3-aminopropanol or 3-aminopropyl derivative | EDC or HATU, DMF, RT | 3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl alcohol/amine | Introduction of linker |
| 3 | 4-(Dimethylamino)benzaldehyde + Cyanoacetic acid | Piperidine catalyst, ethanol, reflux | 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid | Knoevenagel condensation |
| 4 | Intermediate (Step 2) + Acid (Step 3) activated (acid chloride or via carbodiimide) | TEA, DCM or DMF, 0°C to RT | Target compound: 3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate | Final esterification |
Supporting Research Findings and Notes
- The compound is catalogued under CAS number 958396-69-5 with molecular formula C32H34N4O7 and molecular weight ~586.63 g/mol.
- Patents related to similar chromene-piperidine derivatives indicate the use of carbodiimide-mediated coupling for amide bond formation and Knoevenagel condensation for the cyano-substituted cinnamate moiety.
- The esterification step often requires activation of the acid to avoid side reactions and ensure high yield.
- Purity and structural confirmation are typically achieved by chromatographic methods and spectral analyses such as NMR, IR, and MS.
- No direct exhaustive synthetic route for this exact compound was found in public patents or literature, but the described methods are standard and widely used for similar complex molecules.
- The compound’s synthesis demands careful control of reaction conditions to preserve sensitive functional groups such as the lactone ring and the cyano group.
Chemical Reactions Analysis
Hydrolytic Reactions
The ester and amide groups in the compound undergo hydrolysis under acidic or basic conditions.
-
Ester Hydrolysis :
The propenoate ester moiety reacts with aqueous NaOH (1–2 M) at 60–80°C to yield the corresponding carboxylic acid and propanol derivative. Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. -
Amide Hydrolysis :
The piperidine-linked amide bond hydrolyzes under strong acidic conditions (e.g., 6 M HCl, reflux) to generate 7-methoxy-2-oxochromene-3-carboxylic acid and a piperidine-4-carboxylic acid derivative.
Nucleophilic Substitutions
The carbonyl groups (chromene-3-carbonyl and piperidine-4-carbonyl) participate in nucleophilic acyl substitution reactions.
Reaction with Amines
-
Primary amines (e.g., methylamine) react with the chromene carbonyl group in dichloromethane (DCM) at 25°C, catalyzed by triethylamine, to form stable amide derivatives.
Reaction with Hydrazines
-
Hydrazine hydrate in ethanol replaces the ester group, forming hydrazide derivatives, which are precursors for heterocyclic syntheses .
Copolymerization with Styrene
The α,β-unsaturated cyanoacrylate group undergoes radical-initiated copolymerization with styrene (ST) via a chain-growth mechanism .
Conditions
-
Initiator: 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN, 0.12 mol/L)
-
Solvent: Toluene
-
Temperature: 70°C
-
Monomer Feed Ratio (ST:MEPA): 3:1 (mol)
Copolymer Composition
| Substituent (R) | MEPA in Copolymer (mol%) | ST in Copolymer (mol%) | Yield (%) |
|---|---|---|---|
| 4-Dimethylamino | 33.7 | 66.3 | 15.2 |
| 2,5-Dibromo | 26.6 | 73.4 | 14.4 |
| 3,5-Dichloro | 24.6 | 75.4 | 10.8 |
Knoevenagel Condensation
During synthesis, the cyanoacrylate segment is formed via a piperidine-catalyzed Knoevenagel condensation between 4-(dimethylamino)benzaldehyde and cyanoacetate esters .
Alkylation and Acylation
The dimethylamino group on the phenyl ring undergoes alkylation or acylation under mild conditions:
-
Alkylation : Reacts with methyl iodide in acetone (KCO, 50°C) to form quaternary ammonium salts .
-
Acylation : Treating with acetyl chloride (DCM, 0°C) yields N-acetyl derivatives.
Cycloaddition Reactions
The α,β-unsaturated ester participates in [2+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) under UV light, forming cyclobutane derivatives .
Oxidation Reactions
The chromene moiety undergoes oxidation with KMnO in acidic conditions (HSO, 50°C) to yield quinone derivatives, confirmed via IR loss of the carbonyl peak at 1750 cm.
Scientific Research Applications
3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and proteins, potentially inhibiting their activity. The cyano and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
3-{4-(Methoxycarbonyl)-4-[phenyl(propanoyl)amino]piperidin-1-yl}propanoic acid () Molecular Formula: C₁₉H₂₆N₂O₅ Key Features: Contains a piperidine ring with methoxycarbonyl and phenyl-propanoyl substituents. Unlike the target compound, it lacks the chromene system and cyano-enoate group. The propanoic acid terminus enhances hydrophilicity, whereas the target compound’s enoate ester may improve membrane permeability. This contrasts with the target compound’s untested but structurally inferred bioactivity .
(2Z)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid () Molecular Formula: C₁₁H₁₂O₅ Key Features: Shares the α,β-unsaturated enoate system with the target compound but substitutes cyano and dimethylamino groups with hydroxy and methoxy groups. Bioactivity: Similar enoates are known for antioxidant or anti-inflammatory properties, whereas the cyano-dimethylamino group in the target compound might modulate kinase inhibition or photodynamic activity .
Functional Group Analysis
Research Findings and Hypotheses
- Chromene Derivatives: Chromene-based compounds often exhibit fluorescence and photostability, making the target compound a candidate for imaging probes or light-activated therapies.
- Piperidine Analogues: Piperidine derivatives like the compound in are associated with CNS activity, but the target compound’s chromene and enoate groups likely redirect its pharmacological profile toward anticancer or antimicrobial applications (speculative, based on structural motifs in plant-derived biomolecules; see ).
Tables
Table 1: Structural Comparison of Key Features
Table 2: Hypothetical Bioactivity Profiles
Notes
- Bioactivity predictions are speculative and require experimental validation.
Biological Activity
The compound 3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate (CAS No. 958396-69-5) is a synthetic derivative with potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesizing research findings, and case studies that highlight its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C32H34N4O7 |
| Molecular Weight | 586.65 g/mol |
| Purity | 95% |
| IUPAC Name | 3-(1-(7-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamido)propyl (E)-2-cyano-3-(4-(dimethylamino)phenyl)acrylate |
Synthesis
The synthesis of this compound involves several steps, including the formation of the chromene moiety and subsequent modifications to introduce the piperidine and cyanoacrylate functionalities. The synthetic pathway typically employs various coupling reactions and purification techniques to yield the final product .
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to This compound exhibit significant anticancer properties. For instance, compounds targeting the Arylhydrocarbon Receptor (AhR) have shown selective cytotoxicity against breast cancer cell lines (MCF-7), suggesting that structural modifications can enhance their effectiveness against specific cancer types .
Case Study: MCF-7 Cell Line
| Compound ID | Observed Growth Inhibition (GI50, µM) |
|---|---|
| A1 | 17 |
| A2 | 15 |
| A5 | 0.56 |
These results indicate that modifications to the compound's structure can influence its cytotoxic activity, making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar chromone derivatives have been evaluated for their activity against various fungal strains, with some exhibiting promising results . The introduction of dimethylamino groups has been linked to increased antimicrobial efficacy, highlighting the importance of functional group variation in drug design.
While specific mechanisms for this compound are still under investigation, it is hypothesized that its activity may involve modulation of key signaling pathways related to cell proliferation and apoptosis. The presence of both a cyano group and a dimethylamino group suggests a dual mechanism that could disrupt cellular functions in targeted cancer cells while potentially sparing normal cells.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be maximized?
Answer: A multi-step synthesis is typically required, involving:
- Coupling reactions : Use dichloromethane (DCM) as a solvent with NaOH for nucleophilic acyl substitution, as demonstrated in analogous piperidine-carbonyl syntheses .
- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve ≥95% purity .
- Yield optimization : Apply statistical Design of Experiments (DoE) to test variables (temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can reduce experimental runs while identifying critical factors .
Q. Example Reaction Conditions Table :
| Step | Reagents/Conditions | Purpose | Yield Range | Reference |
|---|---|---|---|---|
| 1 | DCM, NaOH, RT 24h | Piperidine coupling | 60-75% | |
| 2 | EDCI, DMAP, DMF | Chromene-carbonyl conjugation | 50-65% | |
| 3 | Propylamine linker addition | Final assembly | 40-55% |
Q. How should researchers characterize the compound’s structural integrity and purity?
Answer: Use orthogonal analytical techniques:
- NMR Spectroscopy : Compare experimental H and C NMR shifts with computational predictions (e.g., density functional theory (DFT)) to confirm regiochemistry .
- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) .
Q. Key Characterization Parameters :
Q. What experimental protocols ensure stability under varying storage and reaction conditions?
Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C). Store at -20°C under inert gas .
- Photostability : Expose to UV light (365 nm) for 48h; monitor degradation via HPLC. Use amber vials for light-sensitive steps .
- Hydrolytic stability : Test in buffers (pH 3–9) at 37°C for 72h. Stabilize with antioxidants (e.g., BHT) if degradation occurs .
Advanced Research Questions
Q. How can computational modeling predict reactivity and guide synthetic optimization?
Answer:
- Quantum chemical calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states and identify rate-limiting steps (e.g., chromene-piperidine coupling energy barriers) .
- Reaction path screening : Tools like GRRM (Global Reaction Route Mapping) can propose alternative pathways to avoid high-energy intermediates .
- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvent/catalyst combinations .
Case Study :
For a related chromene derivative, DFT calculations reduced trial runs by 30% by predicting regioselectivity in carbonyl additions .
Q. How should researchers resolve contradictions in spectroscopic or bioactivity data?
Answer:
- Cross-validation : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Isotopic labeling : Use N or C-labeled intermediates to confirm ambiguous peaks in complex mixtures .
- Bioassay replication : Repeat dose-response curves (e.g., IC50 assays) under standardized conditions (n ≥ 3) and apply ANOVA to assess significance .
Example : Discrepancies in C NMR shifts for a piperidine analog were resolved by confirming protonation states via pH-adjusted spectra .
Q. What advanced techniques optimize reaction scalability while maintaining stereochemical fidelity?
Answer:
- Flow chemistry : Use microreactors for exothermic steps (e.g., nitrile additions) to improve heat dissipation and scalability .
- Chiral chromatography : Employ immobilized cellulose-based columns (e.g., Chiralpak IB) to separate enantiomers post-synthesis .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversions .
Q. Table: Scalability Parameters for Key Steps
| Parameter | Lab Scale (mg) | Pilot Scale (g) | Critical Adjustments |
|---|---|---|---|
| Temperature control | ±2°C | ±0.5°C | Jacketed reactors |
| Mixing efficiency | Magnetic stirrer | Mechanical agitation | Reynolds number >10,000 |
| Purification | Manual column | Automated SMB chromatography | Gradient optimization |
Q. How can researchers design experiments to probe structure-activity relationships (SAR) for this compound?
Answer:
- Fragment-based design : Synthesize analogs with modifications to the methoxy chromene or dimethylamino phenyl groups. Test against target proteins (e.g., kinases) .
- Free-energy perturbation (FEP) : Simulate binding affinities for virtual analogs before synthesis .
- SAR Table :
| Modification | Bioactivity (IC50) | Key Finding |
|---|---|---|
| Methoxy → Ethoxy | 2.1 μM → 5.4 μM | Reduced potency due to steric hindrance |
| Cyano → Nitro | Inactive | Electrophilicity critical for binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
